

An In-depth Technical Guide to the Chemical Properties of 1-Nitropropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Nitropropene**

Cat. No.: **B1615415**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

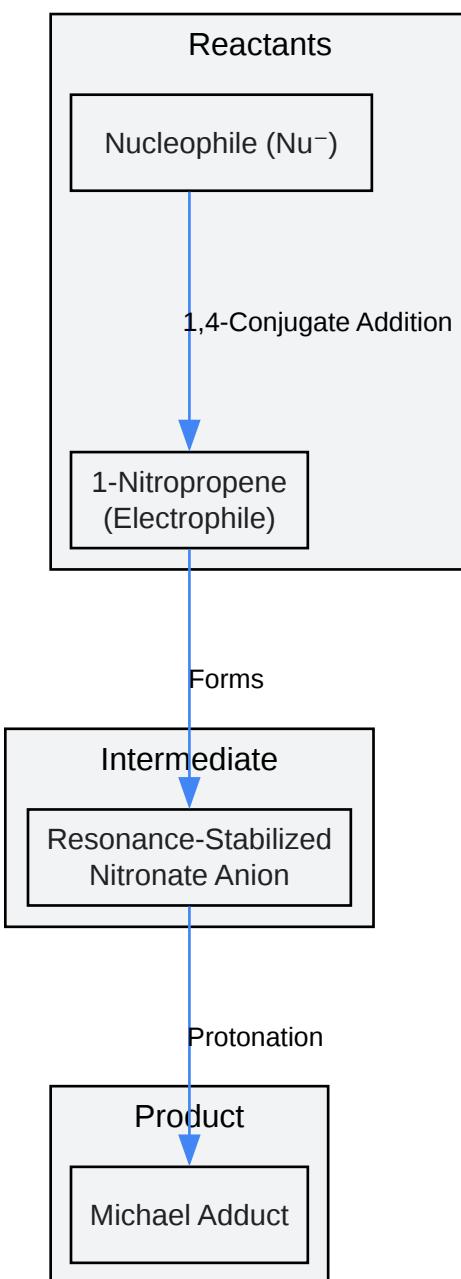
Disclaimer: Detailed experimental data for **1-nitropropene** is limited in publicly accessible literature. This guide synthesizes available computed data and extrapolates its chemical properties based on the well-established principles of nitroalkene reactivity.

Introduction

1-Nitropropene ($C_3H_5NO_2$) is an organic compound featuring a nitro group attached to a propene backbone. As a nitroalkene, its chemical behavior is dominated by the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation makes **1-nitropropene** and related compounds valuable synthetic intermediates in organic chemistry, particularly for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.[1][2][3] This guide provides a comprehensive overview of its core chemical properties, theoretical reactivity, and general experimental protocols relevant to its synthesis and characterization.

Physical and Chemical Properties

Quantitative experimental data for **1-nitropropene** is not widely reported. The properties listed below are primarily computed values sourced from chemical databases.


Property	Value
Molecular Formula	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol
IUPAC Name	1-nitroprop-1-ene
CAS Number	3156-70-5
Canonical SMILES	C/C=C/--INVALID-LINK--[O-] (for E-isomer)
InChI Key	RIHXMHKNTLBIPJ-UHFFFAOYSA-N
Computed XLogP3-AA	0.9
Computed Hydrogen Bond Donors	0
Computed Hydrogen Bond Acceptors	2
Computed Rotatable Bond Count	1

Chemical Reactivity and Signaling Pathways

The reactivity of **1-nitropropene** is governed by the conjugated system formed by the double bond and the nitro group. The powerful electron-withdrawing effect of the nitro group renders the β -carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles.

Michael Addition

The primary mode of reactivity for **1-nitropropene** is as a Michael acceptor.^{[1][4]} Nucleophiles, such as organometallics, enolates, amines, and thiols, will readily add to the β -carbon. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide array of functionalized molecules.

[Click to download full resolution via product page](#)

Caption: Logical diagram of the Michael Addition pathway for **1-nitropropene**.

Cycloaddition Reactions

As an electron-deficient alkene, **1-nitropropene** is an excellent dienophile in Diels-Alder [4+2] cycloaddition reactions.^{[1][2]} This allows for the rapid construction of six-membered rings, which are common motifs in pharmaceutical compounds. It can also participate in other

cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered heterocyclic systems.[2]

Reduction of the Nitro Group

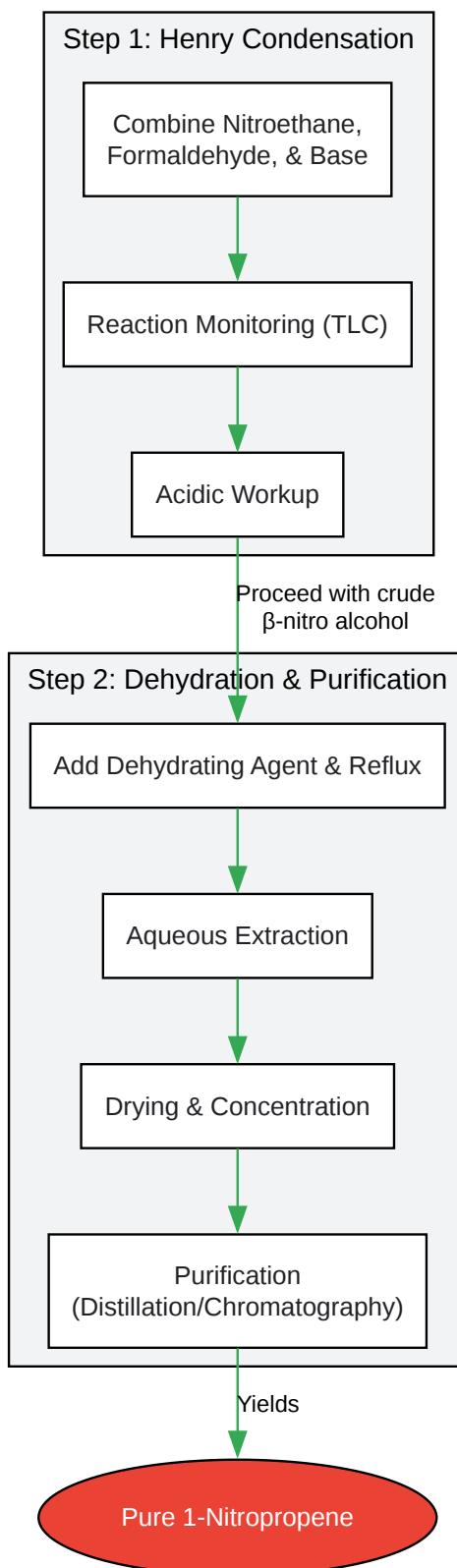
The nitro group of **1-nitropropene** can be reduced to an amine. This transformation is synthetically valuable as it converts the versatile nitroalkene functionality into a primary amine, providing access to β -amino alcohols, diamines, and other nitrogen-containing compounds after subsequent reactions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of **1-nitropropene** are not readily available. However, its synthesis would follow the general and well-established Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[5][6][7]

General Synthesis via Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[6][7] For **1-nitropropene**, this would involve the reaction of nitroethane with formaldehyde. The resulting β -nitro alcohol intermediate is then dehydrated to yield the nitroalkene.


Step 1: Nitroaldol Condensation

- Equip a round-bottom flask with a magnetic stirrer and an addition funnel, and place it in an ice bath.
- Charge the flask with nitroethane and a suitable solvent (e.g., ethanol).
- Add a base catalyst (e.g., a catalytic amount of sodium hydroxide or an amine base like n-butylamine) to the stirred solution.[5]
- Slowly add an aqueous solution of formaldehyde from the addition funnel, maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).

Step 2: Dehydration

- To the crude β -nitro alcohol solution, add a dehydrating agent (e.g., acetic anhydride or a solid acid catalyst).
- Gently heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Dry the combined organic layers over an anhydrous salt (e.g., MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude **1-nitropropene** by vacuum distillation or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis of **1-nitropropene**.

General Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show signals for the methyl group (CH_3) and two vinylic protons ($\text{CH}=\text{CH}$). The proton on the carbon bearing the nitro group would be significantly downfield due to the deshielding effect of the nitro group.
 - ^{13}C NMR: Three distinct signals are expected: one for the methyl carbon and two for the alkene carbons, with the carbon attached to the nitro group being the most downfield.
- Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO_2) are expected around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1340\text{ cm}^{-1}$, respectively. A peak for the $\text{C}=\text{C}$ stretch should also be visible around 1650 cm^{-1} .
- Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak (M^+) at $\text{m/z} = 87$. Common fragmentation patterns would include the loss of the nitro group (NO_2) and other small fragments.

Safety and Handling

1-Nitropropene is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Hazard Class	GHS Classification
Acute Toxicity, Oral	Danger (H301: Toxic if swallowed)
Skin Sensitization	Warning (H317: May cause an allergic skin reaction)
Respiratory Sensitization	Danger (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled)

Data sourced from PubChem.

Conclusion

1-Nitropropene is a simple yet highly reactive nitroalkene with significant potential as a building block in organic synthesis. Its chemistry is characterized by the electrophilic nature of its double bond, making it a prime substrate for Michael additions and cycloaddition reactions. While detailed experimental studies on this specific molecule are not abundant, its synthesis and reactivity can be reliably predicted from the well-established principles of nitroalkene chemistry. For researchers in drug development and synthetic chemistry, **1-nitropropene** represents a versatile intermediate for the introduction of functionalized propyl chains into target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. sci-rad.com [sci-rad.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615415#1-nitropropene-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com